(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one
Description
(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one is a chemical compound that belongs to the oxazoline family. This compound is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound also features a chlorobenzylidene group and a methyl group attached to the oxazoline ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Properties
CAS No. |
32997-15-2 |
|---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8ClNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3 |
InChI Key |
YLWUTHYVSMAJES-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC2=CC=CC=C2Cl)C(=O)O1 |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=CC=C2Cl)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2Cl)C(=O)O1 |
solubility |
27.7 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one typically involves the condensation of an appropriate aldehyde with an amino acid derivative. The reaction conditions often include the use of a base to facilitate the formation of the oxazoline ring. For example, the reaction between o-chlorobenzaldehyde and 2-amino-2-methylpropanoic acid in the presence of a base such as sodium hydroxide can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazoline derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxazolone and oxazoline derivatives, which can have different functional groups attached to the oxazoline ring.
Scientific Research Applications
(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The oxazoline ring can act as a nucleophile, participating in various chemical reactions. The chlorobenzylidene group can enhance the compound’s reactivity and binding affinity to target molecules. These interactions can modulate the activity of enzymes or other biological targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-OXAZOLIN-5-ONE, 4-(p-CHLOROBENZYLIDENE)-2-METHYL-: Similar structure but with a para-chlorobenzylidene group.
2-OXAZOLIN-5-ONE, 4-(o-BROMOBENZYLIDENE)-2-METHYL-: Similar structure but with a bromobenzylidene group instead of a chlorobenzylidene group.
2-OXAZOLIN-5-ONE, 4-(o-METHYLBENZYLIDENE)-2-METHYL-: Similar structure but with a methylbenzylidene group.
Uniqueness
The presence of the o-chlorobenzylidene group in (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one imparts unique chemical properties, such as increased reactivity and specific binding affinity to molecular targets. This makes it distinct from other similar compounds and valuable in various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
